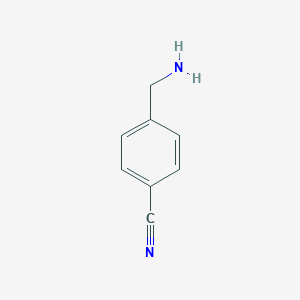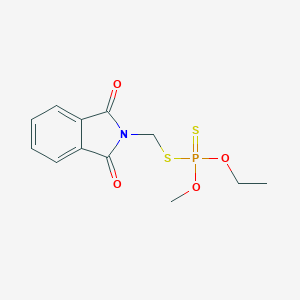
S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O-ethyl O-methyl phosphorodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O-ethyl O-methyl phosphorodithioate, commonly known as DEMPT, is a chemical compound that has been widely used in scientific research. DEMPT is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. The inhibition of acetylcholinesterase by DEMPT has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Mécanisme D'action
The mechanism of action of DEMPT involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, DEMPT increases the concentration of acetylcholine in the synaptic cleft, leading to increased neurotransmission. This mechanism of action has been studied for its potential use in the treatment of neurological disorders.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of DEMPT have been studied extensively. DEMPT has been shown to inhibit acetylcholinesterase in vitro and in vivo, leading to increased acetylcholine levels in the nervous system. This increase in acetylcholine levels has been associated with improved cognitive function and memory in animal models. DEMPT has also been shown to have insecticidal properties, making it a potential pesticide.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DEMPT in lab experiments include its potent inhibition of acetylcholinesterase and its ability to increase acetylcholine levels in the nervous system. DEMPT has been widely used as a tool to study the role of acetylcholinesterase in the nervous system. However, the limitations of using DEMPT in lab experiments include its toxicity and potential for environmental contamination. DEMPT is a highly toxic compound and must be handled with care.
Orientations Futures
There are several future directions for research on DEMPT. One potential direction is the development of DEMPT-based pesticides that are more environmentally friendly than current pesticides. Another potential direction is the development of DEMPT-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of DEMPT and its potential use as a tool to study the nervous system.
Conclusion
In conclusion, S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O-ethyl O-methyl phosphorodithioate, or DEMPT, is a chemical compound that has been widely used in scientific research. Its ability to inhibit acetylcholinesterase has been studied for its potential use in the treatment of neurological disorders and as a pesticide. DEMPT has several advantages and limitations for use in lab experiments, and there are several future directions for research on DEMPT. Further research is needed to fully understand the potential of DEMPT as a tool for studying the nervous system and developing new treatments for neurological disorders.
Méthodes De Synthèse
DEMPT can be synthesized through a multi-step process involving the reaction of 2-ethoxy-1-methylethylamine with 2-chloro-1,3-dioxoisoindoline-5-carbonyl chloride. The resulting intermediate is then reacted with O,O-dimethyl phosphorodithioate to yield DEMPT. The synthesis of DEMPT is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
DEMPT has been extensively studied for its potential use in scientific research. Its ability to inhibit acetylcholinesterase has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. DEMPT has also been studied for its insecticidal properties and its potential use as a pesticide. Additionally, DEMPT has been used as a tool to study the role of acetylcholinesterase in the nervous system.
Propriétés
Numéro CAS |
13104-29-5 |
|---|---|
Nom du produit |
S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O-ethyl O-methyl phosphorodithioate |
Formule moléculaire |
C12H14NO4PS2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-[[ethoxy(methoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H14NO4PS2/c1-3-17-18(19,16-2)20-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,3,8H2,1-2H3 |
Clé InChI |
KSJKSFPLERNFRY-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
CCOP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




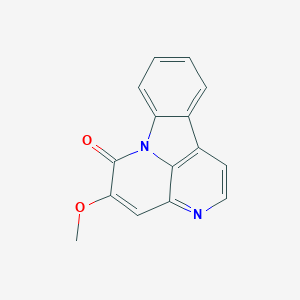
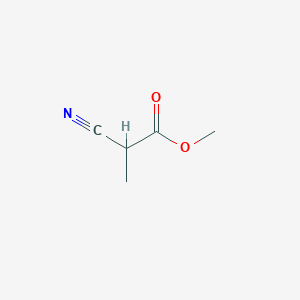
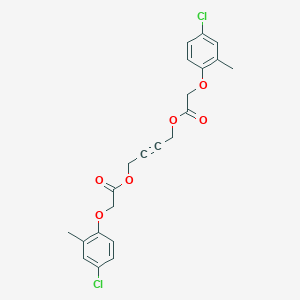
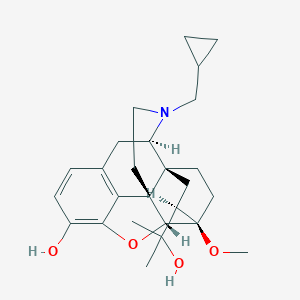
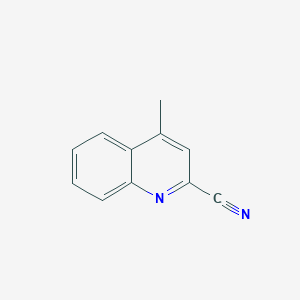
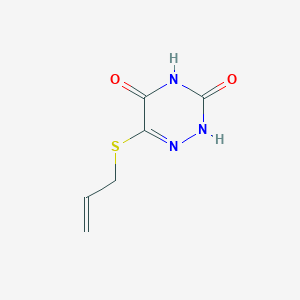
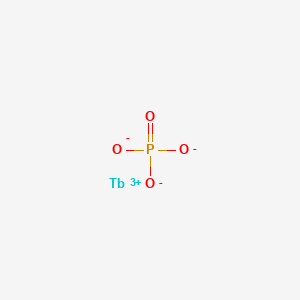
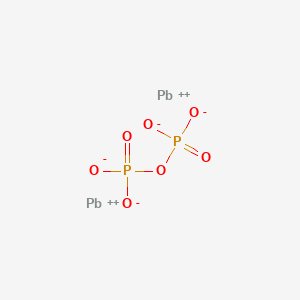
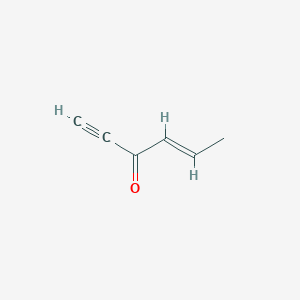
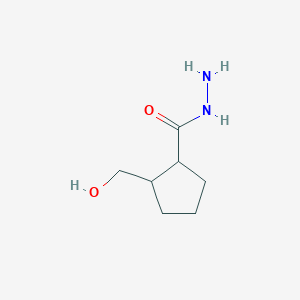
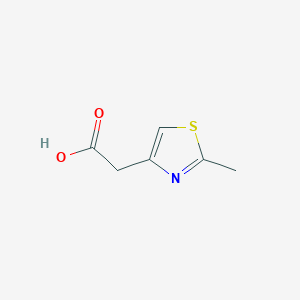
![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)
